![molecular formula C9H15N3O B2993363 (1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine CAS No. 2165781-74-6](/img/structure/B2993363.png)
(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, also known as CX546, is a compound that belongs to the family of cyclopentanes. It has been widely studied for its potential use as a cognitive enhancer and its ability to improve memory and learning in animal models.
Applications De Recherche Scientifique
Synthesis and Transformation
- The compound has been involved in the synthesis of cyclopentano[c]-s-triazoles through intramolecular ring transformation from γ-keto-l,3,4-oxadiazoles. This process includes lithiation, reductive amination, and pyrolysis steps (Sasaki, Ohno, Ito, & Asai, 1984).
Chemical Synthesis Methods
- 1,3,4-oxadiazole derivatives, related to the compound , have been synthesized via copper-catalyzed cascade annulation of amidines and methylarenes. This method emphasizes atom- and step-economy, good functional group tolerance, and simplicity (Guo, Huang, Ji, Wu, & Jiang, 2015).
Reinvestigation of Synthesis Methods
- A study on 1,3,4-oxadiazoles revealed the formation of thiazoles via treatment with 3-chloropentane-2,4-dione, leading to methylated compounds with stabilized push-pull systems (Paepke, Reinke, Peseke, & Vogel, 2009).
Pharmacological Potential
- In silico evaluation of 1,3,4-oxadiazole derivatives highlighted their potential as anti-proliferative agents, particularly as inhibitors of cyclin-dependent kinase 2 (CDK-2), a key component in cell cycle and proliferation (Ali, Mahdi, & Razik, 2023).
Antimicrobial and Cytotoxic Activity
- Novel azetidine-2-one derivatives of 1H-benzimidazole, which include similar structures to the compound , have been synthesized and evaluated for antimicrobial and cytotoxic activities (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Preparative Methods
- Studies on the preparation of sterically congested 1,3,4-oxadiazole derivatives involved reactions of N-isocyaniminotriphenylphosphorane with cyclopentanone, offering a mild and efficient route for the synthesis of fully substituted 1,3,4-oxadiazoles (Javanbani, Ramazani, Joo, Ahmadi, Azizkhani, & Asiabi, 2015).
Propriétés
IUPAC Name |
(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-11-12-9(13-6)5-7-2-3-8(10)4-7/h7-8H,2-5,10H2,1H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVCZJHSUJKWMX-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C[C@@H]2CC[C@@H](C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

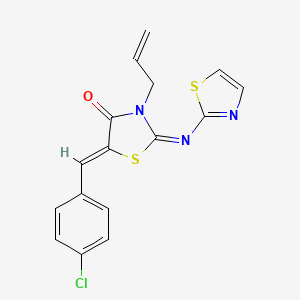
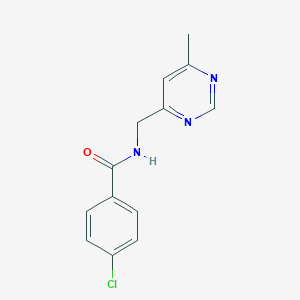
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)
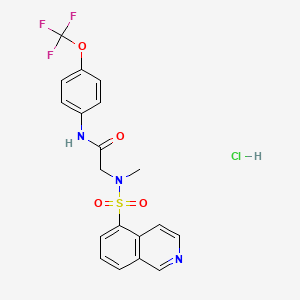
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)
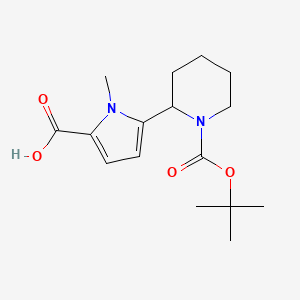


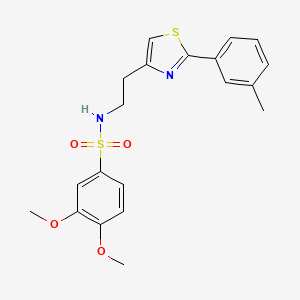
![1-[4-[2-(2-Hydroxyethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2993298.png)
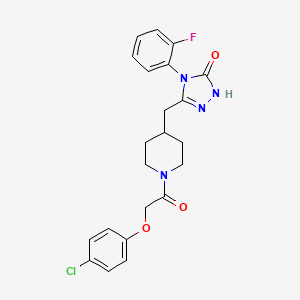
![4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2993301.png)
![(E)-ethyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2993302.png)